Haloxyfop-methyl
Overview
Description
Haloxyfop-methyl is a chiral herbicide that was initially introduced as a racemic mixture but was later predominantly used in the form of "haloxyfop-P-methyl," which is enriched in the R-enantiomer responsible for the herbicidal activity. This herbicide is used to control grassy weeds in dicotyledonous crops by inhibiting lipid synthesis and inducing oxidative stress .
Synthesis Analysis
The synthesis of haloxyfop-methyl involves creating a methyl ester of haloxyfop, which is then used in various formulations. The synthesis process is not detailed in the provided papers, but the preparation of haloxyfop-R-methyl loaded in poly(methylmethacrylate) (PMMA) nano-capsules through emulsion polymerization is mentioned, indicating advanced methods for herbicide delivery .
Molecular Structure Analysis
Haloxyfop-methyl's molecular structure includes a chiral center, which is crucial for its biological activity. The R-enantiomer is the active form, while the S-enantiomer is less active. The molecular structure allows for the rapid hydrolysis of the methyl ester to haloxyfop acid in plants and soil .
Chemical Reactions Analysis
In soil, haloxyfop-methyl undergoes rapid ester cleavage, followed by further degradation and chiral inversion, where the S-enantiomer is rapidly converted to the R-enantiomer. This process is biologically mediated, as evidenced by the lack of degradation and inversion in sterile soil . In plants, however, no interconversion between enantiomers is observed, and metabolism is nonenantioselective .
Physical and Chemical Properties Analysis
Haloxyfop-methyl's physical and chemical properties include its rapid absorption and translocation in plants, as well as its conversion to haloxyfop acid and other polar products. The persistence of haloxyfop in soil follows an exponential decay with a half-life of a few days, and it can affect soil microbial communities by reducing bacterial diversity in the early stages of application .
Relevant Case Studies
Several case studies highlight the environmental and biological impacts of haloxyfop-methyl. For instance, the development of resistance in Japanese foxtail (Alopecurus japonicus) to haloxyfop-R-methyl due to continuous use and genetic mutations in the target enzyme acetyl-CoA carboxylase (ACCase) is a significant case of herbicide resistance . Additionally, the effects of haloxyfop and its methyl ester on the elongation and respiration of corn and soybean roots have been studied, showing species-specific responses to the herbicide . The impact of haloxyfop-R-methyl on bacterial diversity in the rhizosphere soil of Spartina alterniflora and the development of an enzyme-linked immunosorbent assay (ELISA) for rapid detection of haloxyfop-P-methyl in agricultural samples are also notable studies . Lastly, the developmental defects induced by haloxyfop-P-methyl in zebrafish embryos through oxidative stress and anti-vasculogenesis provide insights into the potential environmental risks of this herbicide .
Scientific Research Applications
Environmental Behavior and Degradation
Haloxyfop-methyl, a chiral herbicide, undergoes rapid ester hydrolysis and further degradation in soils. It's also subject to chiral inversion, with the S-enantiomer converting to the R-enantiomer, which carries herbicidal activity. This process is biologically mediated and varies across different soils (Poiger et al., 2015). Additionally, when applied to plants, no enantiomer interconversion was observed, and metabolism was nonenantioselective (Buerge et al., 2015).
Impact on Soil Microbial Communities
Research indicates that haloxyfop-R-methyl impacts the diversity of bacterial communities in rhizosphere soil. The herbicide persists in the soil for a short duration, with changes in bacterial diversity observed at different stages of its dissipation. Certain bacteria genera, known for herbicide degradation, increase in abundance following haloxyfop treatment (Liang et al., 2020).
Herbicide Resistance in Weeds
Haloxyfop-R-methyl resistance in certain weed species like Japanese foxtail has been linked to mutations in the acetyl-CoA carboxylase (ACCase) gene. These mutations lead to decreased sensitivity to haloxyfop, contributing to herbicide resistance (Tang et al., 2012).
Application in Agriculture
In agricultural settings, haloxyfop-R-methyl has shown efficacy in controlling gramineous weeds in soybean fields. The timing of application is crucial for maximizing its effectiveness (Wei, 2010).
Potential Environmental and Developmental Toxicity
Studies have indicated that haloxyfop-P-methyl can induce developmental defects in zebrafish embryos through oxidative stress and anti-vasculogenesis. This highlights the potential environmental and developmental toxicity of the herbicide in aquatic systems (Park et al., 2020).
Detection and Analysis Methods
Advancements in detection methods for haloxyfop-methyl include the development of an enzyme-linked immunosorbent assay for rapid detection and a gas chromatographic method for determination in soybean and soil (Bao et al., 2010), (Xiang-wei, 2010).
Therapeutic Potential
Intriguingly, haloxyfop has been explored for its potential as a therapeutic agent against Mycobacterium tuberculosis. Its binding affinity with model transport proteins and interaction mechanism have been studied, providing insights into its potential applicability in tuberculosis therapy (Wang et al., 2019).
Safety And Hazards
Future Directions
The European Commission directive 2006/141/EC states that haloxyfop residue levels should not exceed 0.003 mg/kg in ready-to-feed infant formula . This indicates a need for continued monitoring and regulation of Haloxyfop-P-methyl use in agriculture, particularly considering its potential impact on food safety.
properties
IUPAC Name |
methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024123 | |
Record name | Haloxyfop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-methyl | |
CAS RN |
69806-40-2 | |
Record name | Haloxyfop-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69806-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloxyfop-methyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloxyfop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOXYFOP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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